![molecular formula C10H18O B2682635 [3-(2-Methylpropyl)-1-bicyclo[1.1.1]pentanyl]methanol CAS No. 2287274-28-4](/img/structure/B2682635.png)
[3-(2-Methylpropyl)-1-bicyclo[1.1.1]pentanyl]methanol
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
[3-(2-Methylpropyl)-1-bicyclo[1.1.1]pentanyl]methanol, also known as MDMB-CHMICA, is a synthetic cannabinoid that has gained popularity in recent years due to its high potency and ease of synthesis. It belongs to the class of indole-based synthetic cannabinoids and is known for its psychoactive effects.
科学的研究の応用
[3-(2-Methylpropyl)-1-bicyclo[1.1.1]pentanyl]methanol has been used in scientific research to study the effects of synthetic cannabinoids on the human body. It has been shown to bind to the CB1 and CB2 receptors in the brain, which are responsible for the psychoactive effects of cannabinoids. [3-(2-Methylpropyl)-1-bicyclo[1.1.1]pentanyl]methanol has also been used to study the effects of synthetic cannabinoids on the immune system, as well as their potential use in treating various medical conditions.
作用機序
[3-(2-Methylpropyl)-1-bicyclo[1.1.1]pentanyl]methanol acts on the CB1 and CB2 receptors in the brain, which are responsible for the psychoactive effects of cannabinoids. It has been shown to have a high affinity for these receptors, which results in its potent psychoactive effects. [3-(2-Methylpropyl)-1-bicyclo[1.1.1]pentanyl]methanol also affects other neurotransmitter systems in the brain, including the dopamine and serotonin systems, which may contribute to its effects on mood and behavior.
Biochemical and Physiological Effects:
[3-(2-Methylpropyl)-1-bicyclo[1.1.1]pentanyl]methanol has been shown to have a range of biochemical and physiological effects on the human body. It has been shown to increase heart rate and blood pressure, as well as cause changes in body temperature and respiratory rate. [3-(2-Methylpropyl)-1-bicyclo[1.1.1]pentanyl]methanol has also been shown to affect the immune system, with some studies suggesting that it may have anti-inflammatory effects.
実験室実験の利点と制限
[3-(2-Methylpropyl)-1-bicyclo[1.1.1]pentanyl]methanol has several advantages for use in lab experiments. It is relatively easy to synthesize and is readily available. It also has a high potency, which makes it useful for studying the effects of synthetic cannabinoids on the human body. However, [3-(2-Methylpropyl)-1-bicyclo[1.1.1]pentanyl]methanol also has several limitations. Its potency makes it difficult to accurately dose, which can make it challenging to study its effects in a controlled manner. Additionally, its psychoactive effects can make it difficult to use in certain types of experiments.
将来の方向性
There are several potential future directions for research on [3-(2-Methylpropyl)-1-bicyclo[1.1.1]pentanyl]methanol. One area of interest is its potential use in treating medical conditions, such as chronic pain or inflammation. Another area of interest is its potential use in studying the effects of synthetic cannabinoids on the human body. Additionally, further research is needed to better understand the mechanism of action of [3-(2-Methylpropyl)-1-bicyclo[1.1.1]pentanyl]methanol and its effects on the brain and other physiological systems.
Conclusion:
In conclusion, [3-(2-Methylpropyl)-1-bicyclo[1.1.1]pentanyl]methanol is a synthetic cannabinoid that has gained popularity in recent years due to its high potency and ease of synthesis. It has been used in scientific research to study the effects of synthetic cannabinoids on the human body, and has been shown to have a range of biochemical and physiological effects. While [3-(2-Methylpropyl)-1-bicyclo[1.1.1]pentanyl]methanol has several advantages for use in lab experiments, it also has several limitations, including its potency and psychoactive effects. Future research on [3-(2-Methylpropyl)-1-bicyclo[1.1.1]pentanyl]methanol may focus on its potential use in treating medical conditions, as well as its effects on the brain and other physiological systems.
合成法
[3-(2-Methylpropyl)-1-bicyclo[1.1.1]pentanyl]methanol can be synthesized using various methods, including the condensation of 2-methylpropylamine with 4-cyanobenzyl chloride, followed by reduction with lithium aluminum hydride. Another method involves the condensation of 2-methylpropylamine with 4-cyanobenzaldehyde, followed by reduction with sodium borohydride. The synthesis of [3-(2-Methylpropyl)-1-bicyclo[1.1.1]pentanyl]methanol is relatively simple and can be performed using readily available reagents.
特性
IUPAC Name |
[3-(2-methylpropyl)-1-bicyclo[1.1.1]pentanyl]methanol |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H18O/c1-8(2)3-9-4-10(5-9,6-9)7-11/h8,11H,3-7H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LRZZSHZTLQYBHI-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)CC12CC(C1)(C2)CO |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H18O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
154.25 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
[3-(2-Methylpropyl)-1-bicyclo[1.1.1]pentanyl]methanol | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![1-(3-methoxy-4-((1-phenyl-1H-pyrazolo[3,4-d]pyrimidin-4-yl)oxy)phenyl)ethanone](/img/structure/B2682552.png)
![3-chloro-N-(1-(thiazolo[5,4-b]pyridin-2-yl)piperidin-4-yl)benzamide](/img/structure/B2682554.png)
![2-[3-[[1-(Cyclopropylmethyl)aziridin-2-yl]methoxy]phenyl]-5-fluoro-1-methylbenzimidazole](/img/structure/B2682559.png)
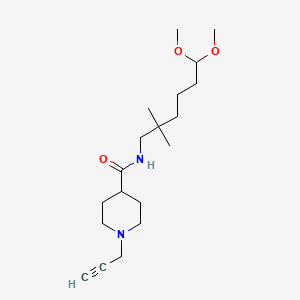
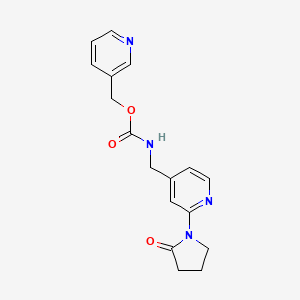
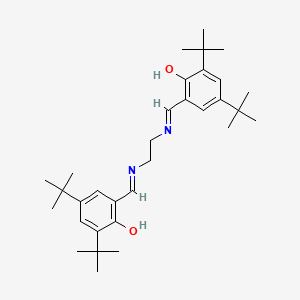
![N-{3-[4-(3-chlorophenyl)piperazin-1-yl]propyl}-6-{8-oxo-6-sulfanylidene-2H,5H,6H,7H,8H-[1,3]dioxolo[4,5-g]quinazolin-7-yl}hexanamide](/img/structure/B2682564.png)
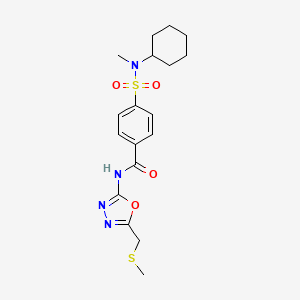
![N'-(6,7-dihydro-[1,4]dioxino[2,3-f][1,3]benzothiazol-2-yl)-4-fluorobenzohydrazide](/img/structure/B2682566.png)
![1-[(9H-fluoren-9-ylmethoxy)carbonyl]-2-methylpiperidine-2-carboxylic acid](/img/structure/B2682567.png)
![6-Bromofuro[2,3-b]pyridine](/img/structure/B2682569.png)
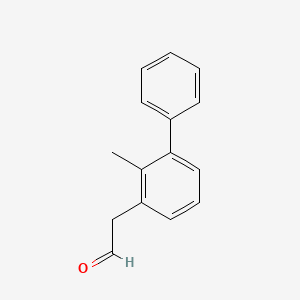
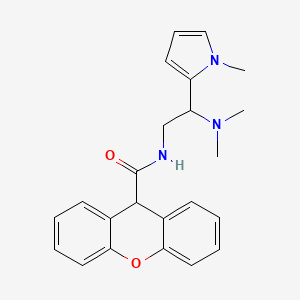
![3-{[5-(Methoxymethyl)-[1,2,4]triazolo[1,5-a]pyrimidin-7-yl]amino}-1-phenylazetidin-2-one](/img/structure/B2682575.png)